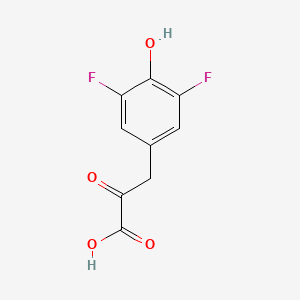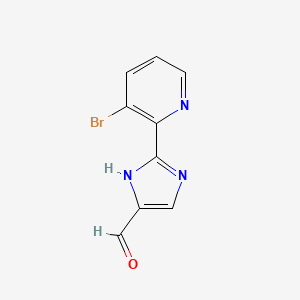
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and a trityloxy group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the trityloxy group. The process generally starts with the amino acid precursor, which undergoes a series of protection and deprotection steps. Common reagents used in these steps include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc protection and trityl chloride for the trityloxy protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the Fmoc and trityloxy groups provide some protection against harsh oxidative environments.
Reduction: Reduction reactions can be performed, particularly after deprotection of the Fmoc and trityloxy groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the protected amino group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group typically yields the free amino acid, which can then participate in further reactions to form peptides or other derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid has several applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Contributes to the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions to form the desired peptide or protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-protected aliphatic amino acids: Such as Fmoc-Alanine, Fmoc-Valine, and Fmoc-Leucine, which are also used in peptide synthesis.
Uniqueness
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is unique due to the presence of both Fmoc and trityloxy protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in complex peptide synthesis.
Eigenschaften
Molekularformel |
C39H35NO5 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-trityloxypentanoic acid |
InChI |
InChI=1S/C39H35NO5/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
InChI-Schlüssel |
FSMTUCIZHOCBNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)










